molecular formula C16H15NO3 B6378679 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1093119-81-3

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378679
CAS RN: 1093119-81-3
M. Wt: 269.29 g/mol
InChI Key: XKKDFBLDBMPCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-DFP-95) is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 222.29 g/mol and a melting point of 130-132°C. 4-DFP-95 is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a reactant in the synthesis of pharmaceuticals, fragrances, and other products. Its structure makes it an ideal starting material for the synthesis of a variety of compounds and its high purity makes it especially suitable for laboratory experiments.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds such as pharmaceuticals, fragrances, and other products. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is used in the synthesis of 4-substituted phenols, which are important intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is based on the reaction of 4-formylphenol and N,N-dimethylaminocarbonyl chloride. The reaction proceeds through a nucleophilic substitution reaction in which the chlorine atom of the N,N-dimethylaminocarbonyl chloride is replaced by the hydroxyl group of the 4-formylphenol. This results in the formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has not been studied for its biochemical or physiological effects. As such, its effects on the body are unknown.

Advantages and Limitations for Lab Experiments

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is a highly pure compound and is well suited for laboratory experiments. Its high purity makes it ideal for synthesizing a variety of compounds and it is easily synthesized from readily available starting materials. However, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is a hazardous material and should be handled with care.

Future Directions

The following are some potential future directions for the use of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in scientific research:
1. Investigating its potential use as a catalyst in the production of polymers.
2. Exploring its potential use in the synthesis of pharmaceuticals and fragrances.
3. Examining its potential use as a reagent in organic synthesis.
4. Investigating its potential use in the synthesis of 4-substituted phenols.
5. Studying its biochemical and physiological effects.
6. Examining its potential use in the synthesis of other compounds.
7. Investigating its potential use in the synthesis of polymers.
8. Examining its potential applications in other areas of scientific research.

Synthesis Methods

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized by the reaction of 4-formylphenol and N,N-dimethylaminocarbonyl chloride. This reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature and the product is isolated by filtration and washed with aqueous sodium bicarbonate solution. The product is then dried and recrystallized from a suitable solvent.

properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKDFBLDBMPCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685289
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1093119-81-3
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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